N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Overview
Description
N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a chloro substituent, a morpholine ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonamide with benzyl bromide in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 2-(morpholin-4-yl)acetic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Characterized by its unique combination of functional groups.
N-benzyl-5-chloro-2-(2-piperidin-4-yl-2-oxoethoxy)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-benzyl-5-chloro-2-(2-pyrrolidin-4-yl-2-oxoethoxy)benzenesulfonamide: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
This compound is unique due to its morpholine ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-16-6-7-17(27-14-19(23)22-8-10-26-11-9-22)18(12-16)28(24,25)21-13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZLLOQSVKSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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